
(2R)-2-Hydroxypentanedioic Acid Disodium Salt-13C5; (R)-2-Hydroxyglutaric Acid Disodium Salt-13C5; (R)-a-Hydroxyglutaric Acid Disodium Salt-13C5; D-2-Hydroxyglutaric Acid Disodium Salt-13C5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is a chemical compound that is a labeled version of (2R)-2-Hydroxyglutaric Acid, where the carbon atoms are replaced with the isotope Carbon-13. This compound is often used in scientific research to study metabolic pathways and enzyme activities due to its isotopic labeling, which allows for precise tracking in biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 typically involves the isotopic labeling of the precursor compounds. The process begins with the synthesis of (2R)-2-Hydroxyglutaric Acid, followed by the introduction of Carbon-13 isotopes. This can be achieved through various chemical reactions, including the use of labeled precursors in the synthetic pathway.
Industrial Production Methods
Industrial production of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-oxoglutarate.
Reduction: It can be reduced to form 2-hydroxyglutarate.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of catalysts and specific reaction conditions to facilitate the substitution.
Major Products
The major products formed from these reactions include 2-oxoglutarate, 2-hydroxyglutarate, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in metabolic studies. Some key applications include:
Chemistry: Used to study reaction mechanisms and pathways involving 2-hydroxyglutaric acid.
Biology: Employed in metabolic studies to trace the fate of 2-hydroxyglutaric acid in biological systems.
Medicine: Used in research on metabolic disorders and diseases involving 2-hydroxyglutaric acid metabolism.
Industry: Applied in the development of diagnostic tools and assays for detecting metabolic abnormalities.
Wirkmechanismus
The mechanism of action of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 involves its participation in metabolic pathways where it acts as a substrate or inhibitor for specific enzymes. The isotopic labeling allows researchers to track its interactions and transformations within these pathways, providing insights into the molecular targets and mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-Hydroxyglutaric Acid: The non-labeled version of the compound.
2-Oxoglutarate: A closely related compound involved in similar metabolic pathways.
2-Hydroxyglutarate: Another related compound with similar chemical properties.
Uniqueness
The uniqueness of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 lies in its isotopic labeling, which allows for precise tracking and analysis in scientific research. This makes it a valuable tool for studying metabolic pathways and enzyme activities, providing insights that are not possible with non-labeled compounds.
Eigenschaften
Molekularformel |
C5H6Na2O5 |
|---|---|
Molekulargewicht |
197.04 g/mol |
IUPAC-Name |
disodium;(2R)-2-hydroxy(1,2,3,4,5-13C5)pentanedioate |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1;; |
InChI-Schlüssel |
DZHFTEDSQFPDPP-JVBXKYRZSA-L |
Isomerische SMILES |
[13CH2]([13CH2][13C](=O)[O-])[13C@H]([13C](=O)[O-])O.[Na+].[Na+] |
Kanonische SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


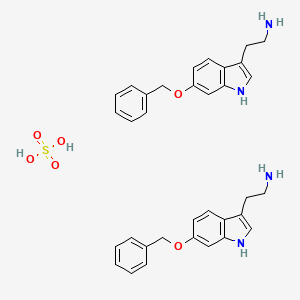
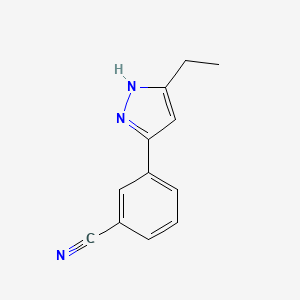
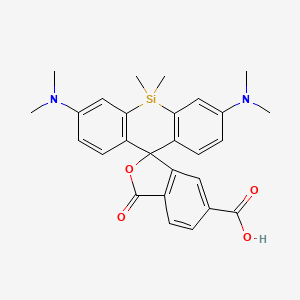
![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)
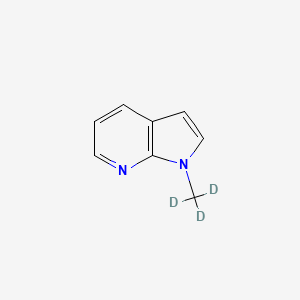

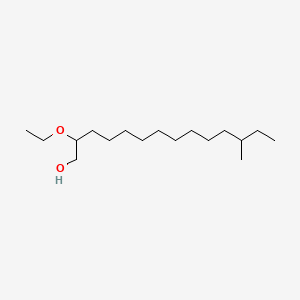


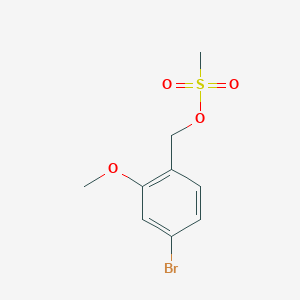

![5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide](/img/structure/B13852116.png)

